molecular formula C14H18ClN3O2S B4660780 4-CHLORO-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE

4-CHLORO-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4660780
M. Wt: 327.8 g/mol
InChI Key: UBRJFAQMLDPXGO-UHFFFAOYSA-N
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Description

4-Chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, a benzenesulfonamide group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzenesulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced by reacting the pyrazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Chlorination: The final step involves the chlorination of the compound using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield a corresponding sulfonamide derivative.

Scientific Research Applications

4-Chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase in bacteria, thereby preventing the synthesis of folic acid and leading to bacterial cell death. Additionally, the pyrazole ring may interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid
  • [4-(9H-Fluoren-9-yl)piperazino][1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]methanone
  • 2-(4-Bromo-5-methyl-3-nitro-pyrazol-1-yl)-N-(4-methyl-pyridin-2-yl)-acetamide

Uniqueness

4-Chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzenesulfonamide is unique due to its specific combination of a pyrazole ring, a benzenesulfonamide group, and a chlorine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-chloro-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2S/c1-4-18-11(2)12(9-16-18)10-17(3)21(19,20)14-7-5-13(15)6-8-14/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRJFAQMLDPXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-CHLORO-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-CHLORO-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-CHLORO-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-CHLORO-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE

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